5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a bromine atom, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide typically involves multiple steps. One common route includes the bromination of a furan derivative followed by the introduction of the thiophene moiety through a coupling reaction. The final step involves the formation of the carboxamide group.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated furan derivative is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Carboxamide Formation: The final step involves the reaction of the coupled product with an amine to form the carboxamide group. This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), borane
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in corrosion inhibitors and as a building block for more complex molecules in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and furan rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyrazine ring instead of a furan ring.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds have an aryl group instead of a thiophene ring.
Uniqueness
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide is unique due to the combination of the furan and thiophene rings, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylpropan-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(7-9-3-2-6-17-9)14-12(15)10-4-5-11(13)16-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFBOGNGONFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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